molecular formula C16H14Br2ClN3O B11109192 N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide

N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide

Cat. No.: B11109192
M. Wt: 459.6 g/mol
InChI Key: FMEWPERIJDGREZ-ODCIPOBUSA-N
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Description

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a dibromo-methylphenyl group, and an acetohydrazide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2,6-dibromo-4-methylaniline in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or dibromo-methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
  • N’-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
  • N’-[(E)-(4-Chlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide

Uniqueness

N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(2,6-dibromo-4-methylphenyl)amino]acetohydrazide is unique due to the presence of both chlorophenyl and dibromo-methylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14Br2ClN3O

Molecular Weight

459.6 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,6-dibromo-4-methylanilino)acetamide

InChI

InChI=1S/C16H14Br2ClN3O/c1-10-6-12(17)16(13(18)7-10)20-9-15(23)22-21-8-11-4-2-3-5-14(11)19/h2-8,20H,9H2,1H3,(H,22,23)/b21-8+

InChI Key

FMEWPERIJDGREZ-ODCIPOBUSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC=CC=C2Cl)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC=CC=C2Cl)Br

Origin of Product

United States

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